molecular formula C21H22ClFN2O4S B2372189 (4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946344-81-6

(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2372189
M. Wt: 452.93
InChI Key: IYIBDPHMJODDSV-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C21H22ClFN2O4S and its molecular weight is 452.93. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been explored in the context of synthesis and reactivity. For instance, a related benzo[b]thiophene derivative underwent oxidation and Michael-type nucleophilic addition, highlighting a method for functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Biological Activities

  • Novel N-phenylpyrazolyl aryl methanone derivatives, containing similar structural moieties, exhibited herbicidal and insecticidal activities. This suggests potential applications in agricultural chemistry (Wang, Wu, Liu, Li, Song, & Li, 2015).

Antimicrobial Activity

  • Related compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antihypertensive Agents

α-Glucosidase Inhibitory Activity

  • A series of compounds with similar structures were synthesized and evaluated for α-glucosidase inhibitory activity, indicating potential applications in diabetes management (Abbasi et al., 2019).

NK2 Receptor Antagonists

  • Spiropiperidines with structural resemblance showed potential as NK2 receptor antagonists, useful in treating conditions like bronchoconstriction (Smith et al., 1995).

Antifungal Activity

  • Novel methanone derivatives exhibited promising antifungal activity, suggesting their use in developing antifungal agents (Lv et al., 2013).

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O4S/c1-15-14-18(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)16-2-4-17(22)5-3-16/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIBDPHMJODDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

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